N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide is a chemical compound that belongs to the class of oxalamides This compound is characterized by the presence of a 5-chloropyridin-2-yl group and a 2,6-difluorobenzyl group attached to the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of 5-chloropyridine-2-amine with 2,6-difluorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine and difluorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorophenyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(2,6-dichlorobenzyl)oxalamide
- N1-(5-chloropyridin-2-yl)-N2-(2,6-dimethylbenzyl)oxalamide
Uniqueness
N1-(5-chloropyridin-2-yl)-N2-(2,6-difluorobenzyl)oxalamide is unique due to the presence of both the 5-chloropyridin-2-yl and 2,6-difluorobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3O2/c15-8-4-5-12(18-6-8)20-14(22)13(21)19-7-9-10(16)2-1-3-11(9)17/h1-6H,7H2,(H,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFNJUZXDFSZKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.